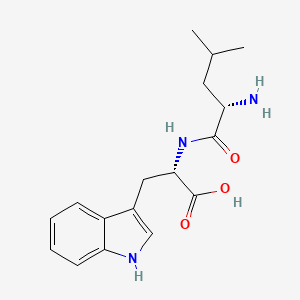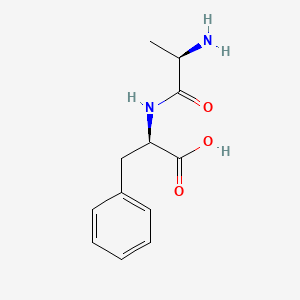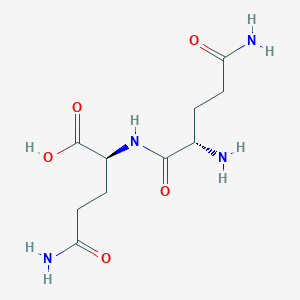
Gln-Gln
説明
Gln-Gln, also known as glutamine-glutamine, is a dipeptide composed of two glutamine molecules. Glutamine is one of the most abundant amino acids in the human body and is involved in various physiological processes. This compound is of particular interest to scientific researchers due to its potential applications in the field of medicine and biotechnology.
科学的研究の応用
1. Agricultural Applications
Research indicates that mid-season leaf glutamine levels in maize can predict end-season grain yield and nitrogen content, highlighting the potential of glutamine as an indicator of soil nitrogen availability in crop cultivation (Goron, Nederend, Stewart, Deen, & Raizada, 2017).
2. Biosensors and Nanomedicine
Glutamine-like nanomaterials (GLNs), due to their unique physical and chemical properties, are being explored for use in biosensors and nanomedicine. They show promise in electrochemical and optical biosensors, bioimaging, drug delivery, and cancer therapy (Yang, Zhu, Du, Zhu, & Lin, 2015).
3. Nutritional Support and Immunomodulation
Glutamine has been extensively studied for its role in nutrition support, particularly in catabolic conditions. It's known to enhance gut structure and function, immune response, and reduce morbidity in certain patient subgroups (Ziegler, Szeszycki, Estívariz, Puckett, & Leader, 1996).
4. Tumor Biology and Cancer Therapy
Glutamine plays a multifaceted role in tumor growth and stress resistance, influencing cell survival, oxidative stress resistance, signal transduction, and autophagy. Its role in cancer metabolism and potential as a target for cancer therapy is a significant area of research (Shanware, Mullen, Deberardinis, & Abraham, 2011).
5. Swine Nutrition and Production
In livestock, especially swine, glutamine is recognized as an essential nutrient for maximum growth, development, and production performance. Dietary supplementation of glutamine in swine diets has shown significant benefits in gut health, growth performance, and survival of piglets (Wu, Bazer, Johnson, Knabe, Burghardt, Spencer, Li, & Wang, 2011).
6. Apoptosis Modulation
Glutamine has a regulatory role in cell survival signaling and apoptosis. Its availability modulates stress responses and receptor-mediated apoptosis in various cell types, impacting cell survival and gene expression (Fuchs & Bode, 2006).
7. Cardioprotective Effects
Glutamine supplementation has shown protective effects against cardiotoxicity induced by certain drugs in experimental studies, possibly through the maintenance of cardiac glutathione metabolism (Todorova, Vanderpool, Blossom, Nwokedi, Hennings, Mrak, & Klimberg, 2009).
8. Enhancing Recovery in Critical Illness
Supplementing critically ill patients with glutamine-enriched parenteral nutrition has been shown to improve survival and reduce hospital costs, suggesting its significant role in the recovery of critically ill patients (Griffiths, Jones, & Palmer, 1997).
9. Industrial Production of L-Glutamine
The use of small ubiquitin-related modifier (SUMO) fusion technology in the expression and purification of glutamine synthetase (GS) has been proposed for the industrial production of L-glutamine, highlighting its potential in food and pharmaceutical industries (Wang, Min, Yan, Pu, Xin, Zhang, Luo, & Yin, 2011).
作用機序
Target of Action
The primary target of H-Gln-Gln-OH, also known as Gln-Gln, is the enzyme Glutamine Synthetase (GS) . GS plays an essential role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
This compound interacts with its target, GS, by providing the necessary glutamine for the enzyme’s function . This interaction results in the production of glutamine, which is a critical component in various metabolic processes .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a significant role in the glutamate-Gln cycle . This cycle involves the conversion of glutamate to glutamine, which is then used in various metabolic processes, including energy production and protein synthesis . This compound also influences the IRE1α/JNK pathway, which is involved in reducing lung inflammation, oxidative stress, and apoptosis, thereby improving lung function .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid absorption and distribution in the body . After administration, this compound plasma concentrations increase immediately, with a median Tmax of 0.5 hour . The compound is rapidly cleaved into galantamine, another bioactive molecule .
Result of Action
The action of this compound leads to several molecular and cellular effects. It promotes body weight gain, significantly reduces pathological damage and oxidative stress in lung tissue, and improves lung function . This compound also reduces pro-inflammatory cytokine release and inflammatory cell production, and inhibits apoptosis in lung tissue cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the presence of specific ions can affect the activity of this compound . .
将来の方向性
生化学分析
Biochemical Properties
Gln-Gln plays a significant role in biochemical reactions, particularly in the context of protein synthesis and nitrogen metabolism. It interacts with several enzymes and proteins, including glutaminase, which catalyzes the conversion of glutamine to glutamate, and asparagine synthetase, which uses glutamine as a substrate to produce asparagine. Additionally, this compound is involved in the synthesis of other important biomolecules, such as glutathione, a key antioxidant, and pyrimidines, which are essential for DNA and RNA synthesis .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to enhance cell proliferation and survival, particularly in rapidly dividing cells such as cancer cells. This compound also modulates cell signaling pathways, including the mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, it affects gene expression by serving as a substrate for the synthesis of nucleotides, which are necessary for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific transporters and receptors on the cell surface, facilitating its uptake and utilization. This compound also acts as a substrate for various enzymes, including glutaminase and asparagine synthetase, which catalyze its conversion to other important biomolecules. Additionally, this compound can modulate enzyme activity, either by serving as an allosteric activator or inhibitor, thereby influencing metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its efficacy and potency. Studies have shown that this compound is relatively stable in aqueous solutions, but it can degrade over time, particularly under conditions of high temperature and pH. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, metabolism, and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to enhance immune function, improve gut health, and support muscle maintenance. At high doses, this compound can have toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. It is important to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, where it serves as a source of carbon for energy production. It is also a precursor for the synthesis of other amino acids, such as glutamate and asparagine, and plays a role in the production of nucleotides and antioxidants. The metabolism of this compound is tightly regulated by various enzymes and cofactors, ensuring its proper utilization and integration into cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be utilized for various metabolic processes. This compound can also accumulate in certain tissues, such as muscle and liver, where it serves as a reservoir for glutamine and other metabolites. The distribution of this compound is influenced by factors such as tissue type, metabolic demand, and availability of transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization is determined by targeting signals and post-translational modifications that direct it to these compartments. In the cytoplasm, this compound is involved in protein synthesis and nitrogen metabolism, while in the mitochondria, it contributes to energy production through the TCA cycle. The subcellular localization of this compound is crucial for its activity and function in cellular processes .
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYQMFIIJVETK-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313028 | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutaminylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
54419-93-1 | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutaminyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutaminylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
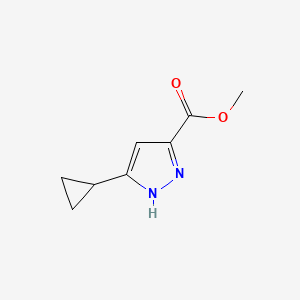
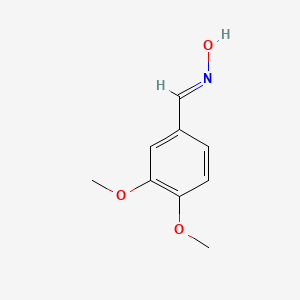
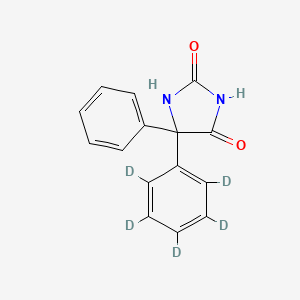


![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
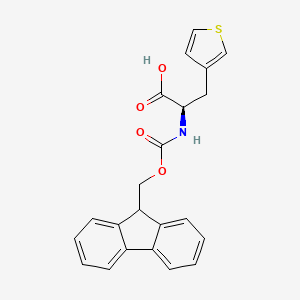

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)

